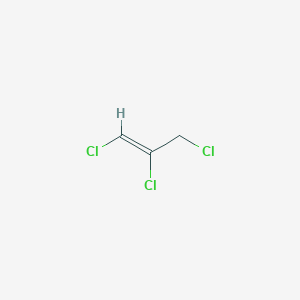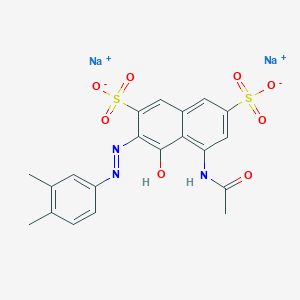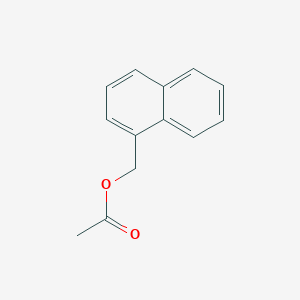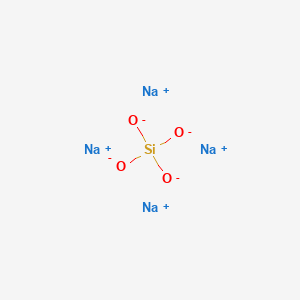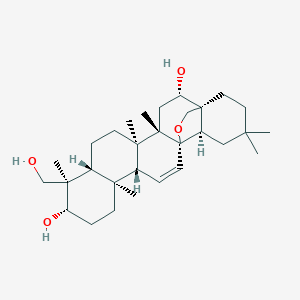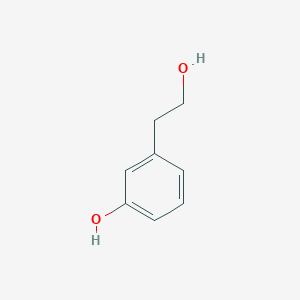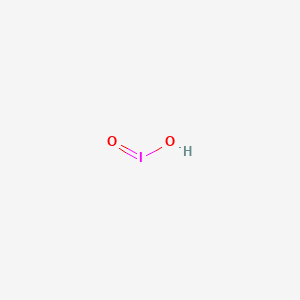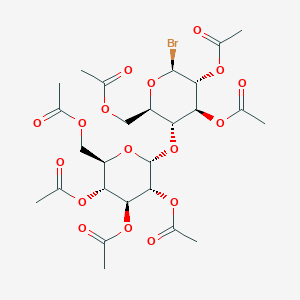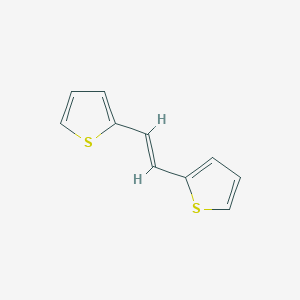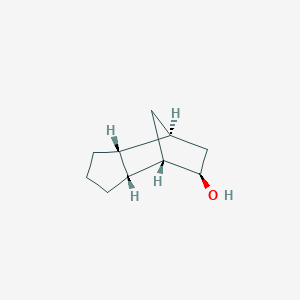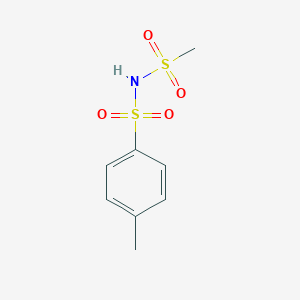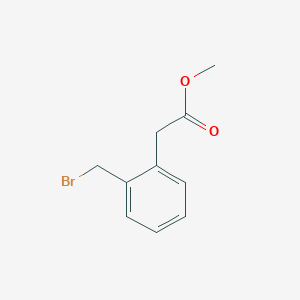
Methyl 2-bromomethylphenylacetate
Übersicht
Beschreibung
Methyl 2-bromomethylphenylacetate is a chemical compound with the linear formula C10H11BrO2 . It is also known by its CAS Number: 13737-37-6 .
Molecular Structure Analysis
The molecular structure of Methyl 2-bromomethylphenylacetate can be represented by the SMILES stringBrCC1=CC=CC=C1CC(OC)=O . The InChI code for this compound is 1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate is an alkylating agent. It has been used to alkylate phenol and amino groups .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, it involves the reaction of the compound with phenol or amino groups .
- Results or Outcomes : The outcome of the alkylation process can vary depending on the specific reactants and conditions. However, the general result is the formation of a new compound where the phenol or amino group has been alkylated .
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate can be used to make vitamins and pharmaceutical drugs .
- Methods of Application : The specific methods of application can vary depending on the specific synthesis process. However, it generally involves the reaction of the compound with other reactants under specific conditions .
- Results or Outcomes : The outcome of the synthesis process can vary depending on the specific reactants and conditions. However, the general result is the formation of a new compound that can be used as a vitamin or pharmaceutical drug .
Alkylation Agent
Synthesis of Pharmaceuticals and Vitamins
- Scientific Field : Chemical Research
- Application Summary : Methyl 2-bromomethylphenylacetate is often used in chemical research, particularly in the synthesis of new compounds .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, it involves the reaction of the compound with other reactants under specific conditions .
- Results or Outcomes : The outcome of the research can vary depending on the specific reactants and conditions. However, the general result is the formation of a new compound .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate can be used in the synthesis of benzoxepines .
- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
- Results or Outcomes : A broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
Chemical Research
Synthesis of Benzoxepines
- Scientific Field : Chemical Research
- Application Summary : Sigma-Aldrich provides Methyl 2-bromomethylphenylacetate as part of a collection of unique chemicals for early discovery researchers .
- Methods of Application : The specific methods of application can vary depending on the experiment, but generally, it involves the reaction of the compound with other reactants under specific conditions .
- Results or Outcomes : The outcome of the research can vary depending on the specific reactants and conditions. However, the general result is the formation of a new compound .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate can be used in the decarboxylative annulation of ynones .
- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
- Results or Outcomes : A broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
Unique Chemicals Collection
Decarboxylative Annulation
Eigenschaften
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAHRRYCGOLXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227439 | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethylphenylacetate | |
CAS RN |
13737-37-6 | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[2-(bromomethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

